molecular formula C13H24N2O3 B6580184 N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide CAS No. 1206998-74-4

N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide

Cat. No. B6580184
CAS RN: 1206998-74-4
M. Wt: 256.34 g/mol
InChI Key: FTWUFDRYEZHJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide (N-CME) is an amide compound that has been found to have various applications in scientific research. N-CME is a versatile compound that can be used in a variety of experiments, including those involving biochemical and physiological processes.

Scientific Research Applications

N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various applications in scientific research. It has been used in the synthesis of novel compounds, such as N-alkyl-N-(1-methoxypropan-2-yl)ethanediamides, which have been found to have potential applications in drug delivery systems. N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has also been used in studies involving the inhibition of enzymes, such as tyrosinase and lipoxygenase. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been used in studies investigating the effects of various compounds on cell proliferation and cell death.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, such as tyrosinase and lipoxygenase. In addition, it is thought that the compound may act as a modulator of cell proliferation and cell death.
Biochemical and Physiological Effects
N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to have various effects on biochemical and physiological processes. In studies involving the inhibition of tyrosinase and lipoxygenase, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in reducing the activity of these enzymes. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in modulating cell proliferation and cell death.

Advantages and Limitations for Lab Experiments

N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide has been found to be effective in inhibiting enzymes, modulating cell proliferation and cell death, and synthesizing novel compounds. However, there are some limitations to using N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in lab experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide is not as effective in inhibiting enzymes as other compounds, such as tyrosinase inhibitors.

Future Directions

There are several potential future directions for research involving N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide. One potential direction is to further investigate the compound’s effects on biochemical and physiological processes, such as its ability to modulate cell proliferation and cell death. In addition, further research could be done to investigate the compound’s ability to inhibit enzymes, such as tyrosinase and lipoxygenase. Another potential direction is to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in drug delivery systems and other medical applications. Finally, further research could be done to investigate the potential applications of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide in other areas, such as agriculture and food production.

Synthesis Methods

N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide can be synthesized through a two-step method. The first step involves the condensation of cycloheptanone and 1-methoxypropan-2-yl ethanediamine. This reaction yields the intermediate N-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamine. The second step involves the reaction of the intermediate with thionyl chloride, which results in the formation of N'-cycloheptyl-N-(1-methoxypropan-2-yl)ethanediamide.

properties

IUPAC Name

N-cycloheptyl-N'-(1-methoxypropan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-10(9-18-2)14-12(16)13(17)15-11-7-5-3-4-6-8-11/h10-11H,3-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWUFDRYEZHJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cycloheptyl-N2-(1-methoxypropan-2-yl)oxalamide

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